1-(1-Bromopropyl)-4-(trifluoromethyl)benzene
CAS No.: 139148-44-0
Cat. No.: VC5129338
Molecular Formula: C10H10BrF3
Molecular Weight: 267.089
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139148-44-0 |
|---|---|
| Molecular Formula | C10H10BrF3 |
| Molecular Weight | 267.089 |
| IUPAC Name | 1-(1-bromopropyl)-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C10H10BrF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3 |
| Standard InChI Key | ZIYZKUKDQBZDSA-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=C(C=C1)C(F)(F)F)Br |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrF₃ | |
| Molecular Weight | 267.08 g/mol | |
| XLogP3 | 4.3 | |
| InChI Key | ZIYZKUKDQBZDSA-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of 1-(1-bromopropyl)-4-(trifluoromethyl)benzene can be inferred from methodologies used for analogous compounds. A common approach involves nucleophilic substitution or alkylation reactions. For example, the preparation of (3-bromopropyl-3-d)benzene, as described in the literature, involves:
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Reduction of 3-phenylpropanal using LiAlD₄ in tetrahydrofuran (THF) to yield 3-phenylpropan-1-d-1-ol .
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Tosylation of the alcohol with TsCl in dichloromethane (DCM) catalyzed by DMAP .
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Bromination via substitution using NaBr or similar reagents in acetone .
Adapting this protocol, 1-(1-bromopropyl)-4-(trifluoromethyl)benzene could be synthesized by brominating a propanol precursor derived from 4-(trifluoromethyl)benzaldehyde. The reaction typically proceeds under inert atmospheres (e.g., nitrogen) to prevent side reactions .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The trifluoromethyl group typically absorbs near 1100–1250 cm⁻¹ (C-F stretching), while the C-Br bond exhibits vibrations around 500–600 cm⁻¹ .
Applications in Organic Synthesis
1-(1-Bromopropyl)-4-(trifluoromethyl)benzene serves as a versatile building block in:
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Pharmaceutical Intermediates: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups.
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Agrochemicals: The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for pesticide design .
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Materials Science: Used in synthesizing liquid crystals or polymers with tailored electronic properties.
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